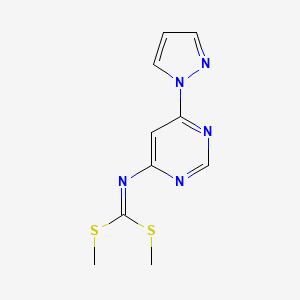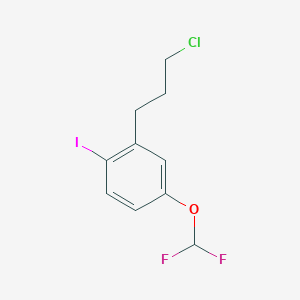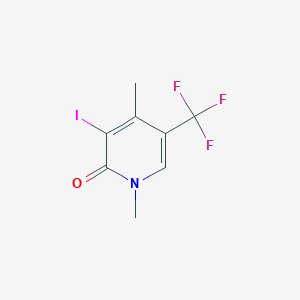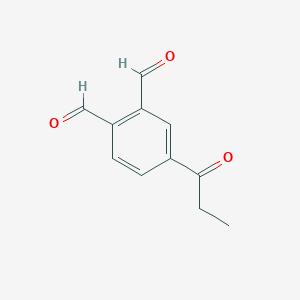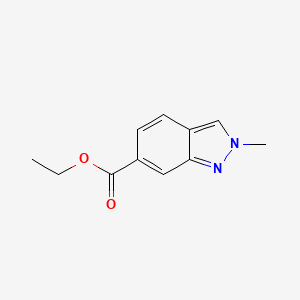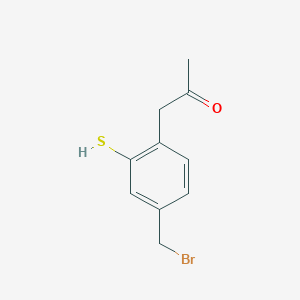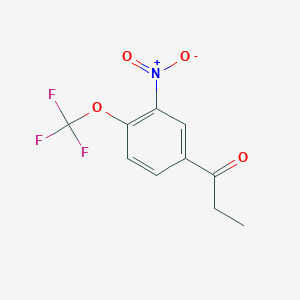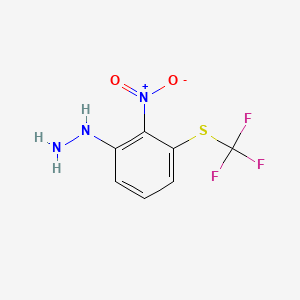
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-aminehcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced through a substitution reaction, where a suitable precursor reacts with a fluorinating agent.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with the cyclopropane intermediate.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow reactions, use of green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may yield secondary or tertiary amines.
科学的研究の応用
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 3,4-difluorophenyl group may enhance its binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride: A stereoisomer with different spatial arrangement of atoms.
(1S,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride: A compound with chlorine atoms instead of fluorine atoms.
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C9H10ClF2N |
|---|---|
分子量 |
205.63 g/mol |
IUPAC名 |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m0./s1 |
InChIキー |
IMYLOCHFFLYHPS-YDYUUSCQSA-N |
異性体SMILES |
C1[C@H]([C@H]1N)C2=CC(=C(C=C2)F)F.Cl |
正規SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



